N-(2-Bromophenyl)cyanamide
Overview
Description
N-(2-Bromophenyl)cyanamide is an organic compound that belongs to the family of organobromine compounds. It consists of a cyanamide functional group attached to a bromophenyl ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with cyanamide under specific conditions. The reaction typically requires a catalyst, such as copper iodide, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Cyclization Reactions: Catalysts like palladium or copper in the presence of ligands.
Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts.
Major Products Formed
Substitution Reactions: Various substituted phenyl cyanamides.
Cyclization Reactions: Heterocyclic compounds like benzimidazoles.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
N-(2-Bromophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)cyanamide
- N-(2-Fluorophenyl)cyanamide
- N-(2-Iodophenyl)cyanamide
Uniqueness
N-(2-Bromophenyl)cyanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific reactions, such as bromine-lithium exchange, which are not feasible with other halogens. This uniqueness makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
(2-bromophenyl)cyanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQDYCVIFJQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.